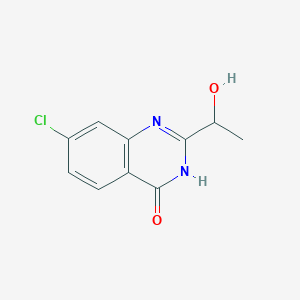
7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one: is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group and a hydroxyethyl group in this compound may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one typically begins with 2-aminobenzamide and chloroacetaldehyde.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated quinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one can be used as a ligand in coordination chemistry and catalysis.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its potential biological activities, this compound is a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxyethyl groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
類似化合物との比較
2-(1-hydroxyethyl)quinazolin-4(3H)-one: Lacks the chloro group, which may result in different biological activities.
7-chloroquinazolin-4(3H)-one: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
7-chloro-2-methylquinazolin-4(3H)-one: The methyl group may influence its lipophilicity and metabolic stability.
Uniqueness:
- The presence of both the chloro and hydroxyethyl groups in 7-chloro-2-(1-hydroxyethyl)quinazolin-4(3H)-one makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups may enhance its binding interactions with molecular targets, leading to improved efficacy in various applications.
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
7-chloro-2-(1-hydroxyethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-5(14)9-12-8-4-6(11)2-3-7(8)10(15)13-9/h2-5,14H,1H3,(H,12,13,15) |
InChIキー |
CKQASYUPWFHVPW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


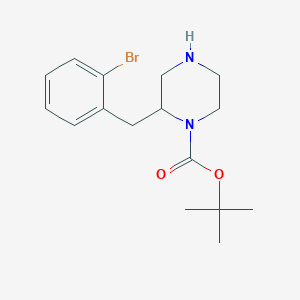
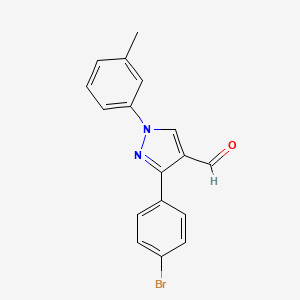

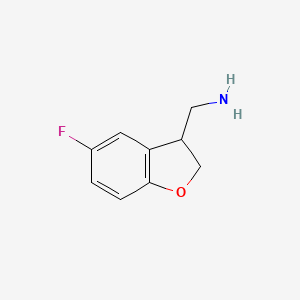
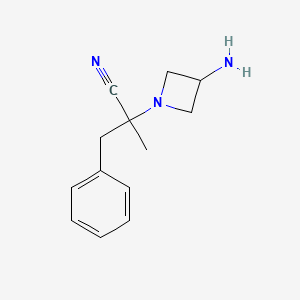
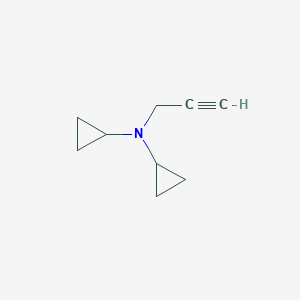

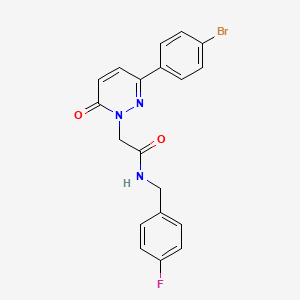
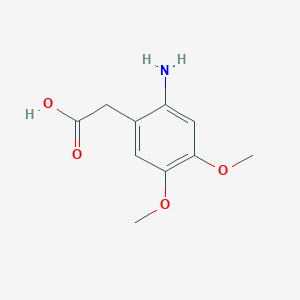
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
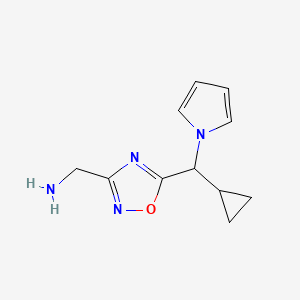
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)

